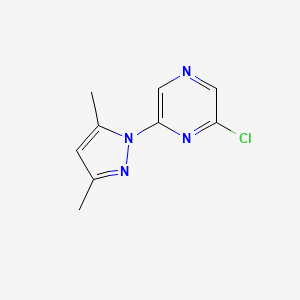
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 3,5-dimethyl-1H-pyrazole under specific conditions . One method involves using sodium hydride in dimethyl sulfoxide at 130°C for a short duration . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Cyclization: It can form more complex heterocyclic systems through cyclization reactions.
Common reagents used in these reactions include sodium hydride, n-butyllithium, and formic acid ethyl ester . Major products formed from these reactions include various substituted pyrazines and pyrazoles .
Wissenschaftliche Forschungsanwendungen
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine can be compared with other similar compounds, such as:
- 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
- 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)triazine
These compounds share structural similarities but differ in their chemical properties and reactivity . The unique combination of the pyrazine and pyrazole rings in this compound contributes to its distinct chemical behavior and applications .
Biologische Aktivität
2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the compound's biological properties, including its pharmacological effects, mechanisms of action, and any relevant case studies.
- Molecular Formula : C9H9ClN4
- Molecular Weight : 198.65 g/mol
- SMILES Notation : ClC1=C(NN=C1C)C=N
Biological Activities
The biological activities of this compound are primarily linked to its interactions with various biological targets. Here are some notable activities:
1. Antimicrobial Activity
Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains such as E. coli and Staphylococcus aureus. In a study focusing on pyrazole derivatives, compounds demonstrated varying degrees of inhibition against these pathogens, suggesting that this compound may also possess similar properties .
2. Anti-inflammatory Effects
Pyrazole compounds have been recognized for their anti-inflammatory effects. A related study highlighted that certain pyrazole derivatives could inhibit pro-inflammatory cytokines like TNF-α and IL-6 effectively. The structural modifications in the pyrazole ring often enhance these effects, indicating that this compound might also exhibit anti-inflammatory activity .
3. Anticancer Potential
Emerging evidence suggests that pyrazole derivatives can act as anticancer agents by inhibiting various cancer cell lines. Specifically, compounds designed with pyrazole cores have shown promising results against prostate cancer cells by modulating androgen receptors . The potential of this compound in this context remains to be fully explored.
The mechanisms through which this compound exerts its biological effects likely involve the following:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : The compound may act as a modulator of specific receptors (e.g., androgen receptors), which is crucial for its potential anticancer effects.
Eigenschaften
IUPAC Name |
2-chloro-6-(3,5-dimethylpyrazol-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-3-7(2)14(13-6)9-5-11-4-8(10)12-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLLGGYKLKOWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CN=CC(=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













